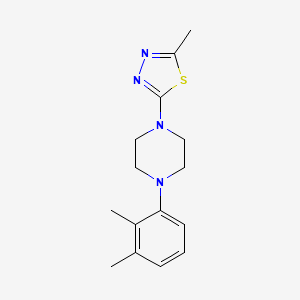![molecular formula C18H18Cl2N6 B12266582 5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12266582.png)
5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the quinoxaline and piperidine intermediates. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions . The piperidine ring is often introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative . The final step involves the coupling of the quinoxaline and piperidine intermediates with a pyrimidine derivative under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the use of catalysts to enhance reaction rates. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoxaline N-oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular pathways involved in its action are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Olaquindox: A quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline-containing antibiotic with anticancer properties.
Atinoleutin: Another quinoxaline derivative with antimicrobial activity.
Uniqueness
5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is unique due to its combination of quinoxaline, piperidine, and pyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H18Cl2N6 |
|---|---|
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C18H18Cl2N6/c1-25(18-22-9-13(20)10-23-18)14-4-6-26(7-5-14)17-11-21-16-8-12(19)2-3-15(16)24-17/h2-3,8-11,14H,4-7H2,1H3 |
Clave InChI |
QJLHRRBLCWGEBM-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)C2=CN=C3C=C(C=CC3=N2)Cl)C4=NC=C(C=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


[(pyridin-2-yl)methyl]amine](/img/structure/B12266501.png)
![5-Fluoro-2-({1-[(1,3-thiazol-4-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12266506.png)
![5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B12266510.png)
![2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B12266514.png)
![N,N-dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B12266519.png)
![1-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B12266530.png)

![9-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B12266532.png)
![4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline](/img/structure/B12266540.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B12266546.png)
![7-Methoxy-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12266551.png)
![2-(Oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B12266559.png)
![N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B12266563.png)
![3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B12266569.png)
